molecular formula C8H20Cl2N2 B1425568 N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride CAS No. 901586-29-6

N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

Cat. No.: B1425568
CAS No.: 901586-29-6
M. Wt: 215.16 g/mol
InChI Key: NQLBVHCGFWPQHQ-UHFFFAOYSA-N
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Description

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride is a chemical compound with the CAS number 901586-29-6 . It is available for purchase from various suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride are not provided in the search results .

Scientific Research Applications

Synthesis in Pharmaceutical Chemistry

A key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens, is synthesized using N-Methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride. This involves a stereoselective process with crucial steps like asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

In Heterocyclic Organic Compound Synthesis

Pyrrolidines, which exhibit biological effects and have applications in medicine and industry (e.g., dyes, agrochemicals), are synthesized using this compound. The study focuses on polar [3+2] cycloaddition, yielding single reaction products under mild conditions (Żmigrodzka et al., 2022).

Novel Oxidation Reactions in Organic Synthesis

This compound is used in unique oxidation reactions of amides catalyzed by ruthenium porphyrin. This process involves selective C-N bond cleavage at less substituted carbon and converts N-acylpyrrolidines to N-acyl-gamma-aminobutyric acids (Ito et al., 2005).

Identification in Forensic Science

It plays a role in the identification of novel cathinones in forensic studies. Techniques like GC-MS, IR, NMR, and X-ray diffraction are used for examining its properties, which is crucial in forensic analysis (Nycz et al., 2016).

Tuberculostatic Activity in Medical Research

The compound is involved in the synthesis of derivatives showing activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis (Bogdanowicz et al., 2012).

Mechanism of Action

The mechanism of action for N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride is not specified in the search results .

Future Directions

The future directions and potential applications of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride are not specified in the search results .

Properties

IUPAC Name

N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLBVHCGFWPQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)N1CCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716627
Record name N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-29-6
Record name N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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